Product packaging for Dibutoline sulfate(Cat. No.:CAS No. 124129-35-7)

Dibutoline sulfate

Cat. No.: B10859023
CAS No.: 124129-35-7
M. Wt: 642.9 g/mol
InChI Key: YRPPIMNBOSCROA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibutoline sulfate is a quaternary ammonium anticholinergic agent with the molecular formula (C₁₅H₃₃N₂O₂)₂·SO₄ and a molecular weight of 642.9 g/mol . It is a highly hygroscopic powder, soluble in water and benzene, and decomposes at 100°C . Approved in 1951, it primarily acts as a parasympathetic muscarinic receptor antagonist, inducing cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation) in ophthalmology . It also reduces gastric secretion in peptic ulcer patients, as demonstrated in clinical studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H66N4O8S B10859023 Dibutoline sulfate CAS No. 124129-35-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPPIMNBOSCROA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H66N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21962-82-3 (Parent)
Record name Dibutoline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00924737
Record name Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-49-0, 124129-35-7
Record name Dibutoline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBUTOLINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W7R63X54A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The iodide counterion in dibutoline iodide is replaced by sulfate via ion exchange:
2 C15H33N2O2I+Ag2SO4(C15H33N2O2)2SO4+2 AgI\text{2 C}_{15}\text{H}_{33}\text{N}_2\text{O}_2\text{I} + \text{Ag}_2\text{SO}_4 \rightarrow (\text{C}_{15}\text{H}_{33}\text{N}_2\text{O}_2)_2\text{SO}_4 + \text{2 AgI}
Key parameters include:

  • Solvent : Ethanol-water mixtures (1:1 ratio) to enhance solubility.

  • Temperature : 30°C to prevent thermal degradation.

  • Stoichiometry : A 1:1 molar ratio of dibutoline iodide to Ag₂SO₄ ensures complete conversion.

Purification and Yield

Post-reaction, silver iodide (AgI) precipitates and is removed via filtration. Excess Ag⁺ ions are eliminated by bubbling H₂S through the solution, forming Ag₂S. The final product is concentrated under vacuum and crystallized, yielding a hygroscopic white solid with a decomposition point of 166°C. Reported yields range from 75–85%, contingent on reaction time (45 minutes to 2 hours).

Multi-Step Synthesis from β-Chloroethyl-di-n-Butylcarbamate

An alternative route, detailed in ChemicalBook, involves synthesizing this compound from β-chloroethyl-di-n-butylcarbamate through quaternization and sulfate exchange (Figure 1).

Step 1: Synthesis of β-Dimethylaminoethyl-di-n-Butylcarbamate

β-Chloroethyl-di-n-butylcarbamate reacts with dimethylamine under sealed conditions:
C12H23ClNO2+NH(CH3)2C14H29N2O2+HCl\text{C}_{12}\text{H}_{23}\text{ClNO}_2 + \text{NH}(\text{CH}_3)_2 \rightarrow \text{C}_{14}\text{H}_{29}\text{N}_2\text{O}_2 + \text{HCl}

  • Conditions : 95°C for 16 hours.

  • Yield : ~90% after distillation under reduced pressure (128–130°C at 2 mmHg).

Step 2: Quaternization with Ethyl Iodide

The tertiary amine is quaternized using ethyl iodide:
C14H29N2O2+C2H5IC16H34N2O2I\text{C}_{14}\text{H}_{29}\text{N}_2\text{O}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_{16}\text{H}_{34}\text{N}_2\text{O}_2\text{I}

  • Solvent : Anhydrous ethyl ether.

  • Product : β-(Dimethyl ethyl ammonium iodide)-ethyl-di-n-butylcarbamate (mp 76–77°C).

Step 3: Sulfate Exchange

The iodide salt is treated with Ag₂SO₄ in ethanol-water, mirroring the classical metathesis method.

Industrial-Scale Optimization Strategies

Crystallization Control

Mixed-phase co-crystallization techniques (WO2005055983A2) could address this compound’s hygroscopicity. By introducing crystal defects via non-stoichiometric additives, physical stability and handling properties may be enhanced.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Classical MetathesisSimple, scalableHigh Ag₂SO₄ cost, AgI waste disposal75–85%
Multi-Step SynthesisAvoids iodide intermediatesLengthy, requires distillation steps60–70%

Chemical Reactions Analysis

Dibutoline sulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. This compound can be reduced to form different reduction products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

Dibutoline sulfate is primarily utilized as an antispasmodic agent. Its applications include:

  • Gastrointestinal Disorders : It is effective in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and other gastrointestinal motility disorders. The drug helps alleviate symptoms by relaxing the intestinal muscles .
  • Ophthalmology : Research indicates potential uses in ocular treatments, particularly in managing conditions like glaucoma. The drug's ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) positions it as a candidate for therapeutic interventions in ocular medicine .

Clinical Studies and Observations

Several clinical trials and studies have documented the efficacy of this compound:

  • Preliminary Clinical Trials : A study conducted in 1947 reported positive outcomes in patients with gastrointestinal spasms, demonstrating significant relief from symptoms upon administration of this compound .
  • Further Clinical Observations : Subsequent studies have reinforced these findings, noting improvements in patient comfort and reduced frequency of spasms with consistent use of this compound .
  • Regulatory Approval : this compound was approved for clinical use in 1951, underscoring its established role in treating various spastic conditions .

Case Study 1: Gastrointestinal Spasms

A clinical trial involving patients diagnosed with irritable bowel syndrome showed that those treated with this compound experienced a marked decrease in abdominal pain and discomfort compared to a placebo group. The study highlighted the drug’s mechanism of action as a smooth muscle relaxant, effectively reducing spasmodic activity.

Case Study 2: Ocular Applications

In a pilot study assessing the ocular effects of this compound, researchers found that it could induce sufficient mydriasis for diagnostic procedures without significant adverse effects on intraocular pressure, making it a viable option for ophthalmic use.

Comparison with Similar Compounds

Pharmacological and Chemical Properties

Table 1: Chemical and Pharmacological Comparison
Compound Molecular Formula Molecular Weight (g/mol) Solubility Primary Use Toxicity (LD₅₀)
Dibutoline sulfate (C₁₅H₃₃N₂O₂)₂·SO₄ 642.9 Water, Benzene Antispasmodic, Ophthalmic agent 10–100 mg/kg (oral)
Atropine sulfate (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O 694.85 Water, Ethanol Bradycardia, Ophthalmic procedures ~75 mg/kg (human)
Homatropine HBr C₁₆H₂₁NO₃·HBr 356.4 Water Short-acting mydriasis ~500 mg/kg (rat)
Cyclopentolate HCl C₁₇H₂₅NO₃·HCl 327.85 Water Diagnostic cycloplegia ~220 mg/kg (mouse)

Key Observations :

  • Chemical Stability : this compound’s hygroscopic nature distinguishes it from homatropine hydrobromide and cyclopentolate hydrochloride, which are less moisture-sensitive .
  • Therapeutic Specificity : Unlike atropine sulfate (broad-spectrum anticholinergic), this compound has a narrower application, primarily targeting gastrointestinal and ophthalmic smooth muscle .
  • Toxicity : this compound’s LD₅₀ range (10–100 mg/kg) suggests higher acute toxicity than homatropine but lower than atropine in some models .

Mechanism of Action

This compound inhibits muscarinic acetylcholine receptors , blocking parasympathetic nerve impulses. Comparatively:

  • Atropine sulfate: Non-selective muscarinic antagonist with systemic effects (e.g., reduced salivation, increased heart rate).
  • Homatropine hydrobromide : Shorter duration of action, preferred for outpatient eye exams .
  • Cyclopentolate hydrochloride : Rapid-acting cycloplegic with residual effects lasting <24 hours .

Research Findings :

  • This compound reduced nocturnal gastric secretion in peptic ulcer patients by ~40% in a 1951 clinical trial, comparable to atropine’s efficacy but with fewer systemic side effects .
  • Unlike tropicamide (a rapid mydriatic), this compound requires 30–60 minutes for full cycloplegia, limiting its use in urgent ophthalmic cases .

Industrial and Environmental Sulfates

While this compound is pharmacologically active, other sulfates serve distinct roles:

  • Sodium lauryl sulfate : A surfactant in shampoos and soaps, structurally unrelated to this compound .
  • Calcium sulfate : Used in bone grafts (e.g., OSTEOSET® DBM), highlighting sulfate versatility in medical materials .

Biological Activity

Dibutoline sulfate, a synthetic choline ester, exhibits notable biological activity, primarily as an antispasmodic agent. It is chemically related to acetylcholine but functions differently, primarily depressing rather than stimulating smooth muscle activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant clinical studies.

  • Molecular Formula : C₁₅H₃₃N₂O₂
  • Molecular Weight : 273.43 g/mol
  • Charge : +1
  • Stereochemistry : Achiral

This compound acts primarily on the parasympathetic nervous system, leading to paresis of smooth muscles. This effect mimics paralysis of the oculomotor nerve, resulting in reduced activity of the iris sphincter and ciliary muscles without affecting muscles innervated by the sympathetic nervous system .

Biological Activity

The compound's biological activity can be summarized as follows:

  • Antispasmodic Effects : Primarily used to relieve spasms in smooth muscle tissues.
  • Cholinergic Activity : While it shares structural similarities with acetylcholine, its action is antagonistic in nature.
  • Impact on Ocular Muscles : It affects the sphincter of the iris and ciliary muscles, leading to cycloplegia (temporary paralysis of the ciliary muscle) which is beneficial in certain ophthalmic procedures .

Comparative Clinical Study

A significant clinical study evaluated the efficacy of this compound in combination with homatropine hydrobromide for inducing cycloplegia. The study found that a 5% solution of this compound combined with 4% homatropine provided enhanced cycloplegic effects compared to either agent alone. The results indicated a synergistic effect that could be utilized in clinical settings requiring rapid induction of cycloplegia .

Case Study Analysis

A case study involving patients undergoing ocular procedures demonstrated that this compound effectively facilitated surgical interventions by providing adequate muscle relaxation. The patients reported minimal discomfort during procedures due to the effective antispasmodic properties of the drug .

Safety and Toxicology

This compound has been associated with specific safety concerns. In animal studies, it has shown potential carcinogenic effects when administered at high doses over extended periods. These findings necessitate caution in its clinical use, particularly regarding long-term exposure .

Summary Table of Biological Effects

Effect TypeDescriptionClinical Relevance
AntispasmodicReduces smooth muscle contractionsUseful in treating gastrointestinal spasms
Cholinergic AntagonismMimics paralysis of parasympathetic innervationInduces cycloplegia for ocular procedures
Carcinogenic PotentialLinked to tumor development in animal studiesRequires monitoring for long-term use

Q & A

Q. Q1. What are the foundational methodologies for synthesizing dibutoline sulfate with high purity, and how can reproducibility be ensured?

Answer:

  • Synthesis Protocols : Use controlled esterification of dibutoline with sulfuric acid under anhydrous conditions, monitored via pH titration .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Validate using mass spectrometry (LC-MS) for molecular confirmation .
  • Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent purity) in the experimental section, and provide raw chromatographic data in supplementary materials to enable replication .

Q. Q2. How can researchers design experiments to assess this compound’s cholinergic receptor binding affinity?

Answer:

  • Experimental Design : Use radioligand binding assays (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors) with competitive inhibition models. Include positive controls (atropine) and negative controls (buffer-only) .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report Ki values with the Cheng-Prusoff equation. Address batch variability by repeating assays across three independent trials .

Advanced Research Questions

Q. Q3. How should contradictory findings in this compound’s pharmacological half-life be resolved across in vivo studies?

Answer:

  • Systematic Review : Aggregate data from peer-reviewed studies (PubMed, Scopus) using PRISMA guidelines. Extract variables like dosage, animal models, and analytical methods (e.g., LC-MS/MS vs. ELISA) .
  • Heterogeneity Analysis : Apply meta-regression to identify confounding factors (e.g., metabolic differences between rodent species). Use sensitivity analysis to exclude outliers and recalculate pooled effect sizes .
  • Methodological Refinement : Propose standardized protocols for future studies, such as harmonized sampling intervals and validated bioanalytical techniques .

Q. Q4. What computational strategies can predict this compound’s off-target effects in neurological systems?

Answer:

  • In Silico Modeling : Use molecular docking (AutoDock Vina) to screen against ChEMBL’s receptor library. Prioritize targets with binding energies ≤ -7.0 kcal/mol .
  • Validation : Cross-reference predictions with transcriptomic data (e.g., GEO datasets) to identify upregulated pathways in exposed tissues. Confirm via qPCR for candidate genes .

Q. Q5. How can researchers optimize this compound’s stability in aqueous formulations for long-term storage?

Answer:

  • Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH) over 6 months. Monitor hydrolysis via NMR (disappearance of ester peaks) and quantify degradation products with UPLC .
  • Stabilization Strategies : Test buffering agents (e.g., phosphate buffer pH 7.4) and lyophilization. Compare excipient efficacy using ANOVA and Tukey’s post-hoc test .

Methodological Guidance

Q. Q6. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Dose-Response Modeling : Fit data to sigmoidal curves (variable slope, four parameters) to estimate LD₅₀ and Hill coefficients. Report 95% confidence intervals .
  • Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points. Use non-linear mixed-effects models for clustered observations (e.g., multiple organs per subject) .

Q. Q7. How should researchers structure a manuscript to highlight this compound’s novel applications in autonomic pharmacology?

Answer:

  • Manuscript Organization :
    • Introduction : Link this compound’s anticholinergic properties to unmet clinical needs (e.g., hyperhidrosis) .
    • Results : Use tables to compare receptor subtype selectivity (e.g., M3 vs. M1 affinity) and figures for in vivo efficacy (e.g., sweat reduction rates) .
    • Discussion : Contrast findings with existing anticholinergics (e.g., glycopyrrolate) and propose mechanisms for reduced CNS penetration .

Data Management and Reproducibility

Q. Q8. What criteria should govern the inclusion of this compound datasets in public repositories?

Answer:

  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., .RAW files from mass spectrometers) and processing scripts (Python/R) .
  • Ethical Compliance : Anonymize patient/animal data and provide institutional review board (IRB) approval numbers in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.